molecular formula C23H23NO4 B12312191 4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Cat. No.: B12312191
M. Wt: 377.4 g/mol
InChI Key: IVFPTFDNRGYYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules .

Preparation Methods

The synthesis of 4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid functionality .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional groups within the molecule. The cyclopropyl and pyrrolidine groups contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

4-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-22(26)20-12-24(11-19(20)14-9-10-14)23(27)28-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,14,19-21H,9-13H2,(H,25,26)

InChI Key

IVFPTFDNRGYYQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.